
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile
概要
説明
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is an organic compound with the molecular formula C11H7ClN4. It is a significant intermediate in the synthesis of various pharmaceutical agents, particularly those targeting viral replication mechanisms. This compound is known for its role in the development of diarylpyrimidine HIV-1 reverse transcriptase inhibitors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile typically involves a multi-step process:
Reaction of 4-chloropyrimidine with benzonitrile: This step involves the nucleophilic substitution reaction where 4-chloropyrimidine reacts with benzonitrile to form this compound.
Optimization using microwave-promoted methods: Recent advancements have introduced microwave-promoted methods to enhance the efficiency of the synthesis, reducing reaction time and improving yield.
Industrial Production Methods
Industrial production methods focus on optimizing the reaction conditions to achieve higher yields and purity. The use of less toxic organic reagents and low boiling solvents has been emphasized to make the process more environmentally friendly and cost-effective .
化学反応の分析
Nucleophilic Substitution Reactions
The 4-chloro group on the pyrimidine ring undergoes nucleophilic displacement under specific conditions:
-
Halogen exchange :
Treatment with hydrobromic acid (48% w/w) in toluene at 70°C replaces the chloro group with bromo, forming 4-((4-bromopyrimidin-2-yl)amino)benzonitrile .
Condensation Reactions
The amino group participates in condensation with carbonyl compounds:
-
Reaction with diethyl malonate :
In methanol/ethanol with a base (e.g., KOH), the amino group condenses with diethyl malonate to form pyrimidine-fused heterocycles.
Conditions :
Halogenation
The pyrimidine ring undergoes electrophilic halogenation:
-
Bromination :
Using N-bromosuccinimide (NBS) in THF/DMF at 25–40°C introduces bromine at the 5-position of the pyrimidine ring .
Reaction Table :
Sulfonation
The hydroxyl group (when present) reacts with sulfonating agents:
-
Reaction with tosyl chloride :
4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile reacts with 4-toluenesulfonyl chloride in acetonitrile with triethylamine to form a sulfonate ester .
Conditions :-
Molar ratio: 1:1.2 (substrate:tosyl chloride)
-
Reaction time: 6–8 hours
-
Yield: 85–90%
-
Cyclization Reactions
The nitrile group facilitates heterocycle formation:
-
Microwave-assisted cyclization :
Under microwave irradiation (300 W, 120°C), the nitrile undergoes cyclization with hydrazines to form tetrazolo[1,5-a]pyrimidine derivatives .
Catalytic Coupling Reactions
Palladium-catalyzed cross-couplings enable aryl-aryl bond formation:
-
Suzuki coupling :
The 4-chloro group participates in couplings with boronic acids using Pd(PPh₃)₄ as catalyst .
Optimized Conditions :-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: K₂CO₃
-
Solvent: DME/H₂O (4:1)
-
Temperature: 90°C
-
Key Stability Considerations
-
Hydrolytic stability : The nitrile group resists hydrolysis below pH 10 but degrades in strong alkaline conditions (pH >12) .
-
Thermal stability : Decomposes above 210°C with exothermic degradation .
This compound’s multifunctional reactivity enables its use in synthesizing complex therapeutic agents, with reaction outcomes highly dependent on solvent polarity, temperature, and catalyst selection.
科学的研究の応用
Antiviral Agents Development
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is primarily recognized for its role as a key intermediate in the synthesis of diarylpyrimidine derivatives. These derivatives are essential in developing HIV-1 reverse transcriptase inhibitors, such as Rilpivirine, which is used in the management of HIV infections. The compound's structural features contribute to its ability to inhibit viral replication mechanisms effectively .
Case Study: Rilpivirine
- Application : Rilpivirine is an antiretroviral medication that targets HIV-1. The synthesis of Rilpivirine involves multiple steps where this compound serves as a crucial building block.
- Significance : The development of Rilpivirine has provided an effective treatment option for patients with HIV, showcasing the importance of this compound in therapeutic applications .
Synthesis of Dyes and Organic Reagents
Beyond its pharmaceutical applications, this compound is utilized in synthesizing various organic compounds, including dyes. Its reactivity makes it a valuable reagent in organic synthesis reactions, facilitating the production of complex molecular structures .
Research in Biochemistry and Molecular Biology
The compound has been studied for its biochemical properties, particularly its interaction with biological targets involved in viral replication. Research indicates that modifications to the pyrimidine structure can enhance the efficacy and selectivity of antiviral agents derived from this compound .
Feasible Synthetic Methods
Several synthetic pathways have been developed for producing this compound:
- Condensation Reaction :
- Improved Processes :
作用機序
The mechanism of action of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile primarily involves its role as an intermediate in the synthesis of HIV-1 reverse transcriptase inhibitors. These inhibitors work by binding to the reverse transcriptase enzyme, preventing the replication of the HIV virus . The molecular targets include the active site of the reverse transcriptase enzyme, where the compound’s derivatives exert their inhibitory effects .
類似化合物との比較
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is compared with other similar compounds, such as:
Etravirine: Another diarylpyrimidine derivative used as an HIV-1 reverse transcriptase inhibitor.
2-naphthyl substituted diarylpyrimidines: These compounds have been modified to improve interactions with the reverse transcriptase enzyme.
The uniqueness of this compound lies in its specific structure, which allows for effective inhibition of the HIV-1 reverse transcriptase enzyme, making it a valuable intermediate in antiviral drug development .
生物活性
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through a multi-step process, often involving reactions with thiouracil derivatives and subsequent coupling reactions to introduce various substituents that enhance its biological activity .
Antiviral Properties
One of the most significant areas of research surrounding this compound is its activity against HIV. Studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on HIV-1, particularly against strains resistant to standard treatments. For instance, a derivative showed an EC50 value of 0.027 µM against wild-type HIV-1, indicating strong antiviral potency .
Table 1: Antiviral Activity of this compound Derivatives
Compound | EC50 (µM) | Selectivity Index (SI) | Notes |
---|---|---|---|
Compound 10p | 0.027 | 1361 | Best activity against WT HIV-1 |
Compound 10c | 0.183 | Not specified | Better than marketed drug ETR |
These findings suggest that structural modifications can significantly enhance the antiviral efficacy of the compound.
The mechanism by which this compound exerts its antiviral effects involves binding to the non-nucleoside reverse transcriptase binding pocket (NNIBP) of HIV-1. Molecular docking studies indicate that the compound forms critical hydrogen bonds and hydrophobic interactions within this pocket, essential for inhibiting viral replication .
Study on Antiviral Efficacy
In a recent study published in MDPI, researchers evaluated a series of pyrimidine derivatives, including this compound, for their ability to inhibit HIV replication. The study highlighted that the introduction of electron-withdrawing groups like cyano and chloro significantly improved antiviral activity compared to electron-donating groups . The selectivity index was also noted to be higher than that of existing treatments, indicating a favorable safety profile.
Toxicological Assessment
Toxicological studies have also been conducted to assess the safety profile of this compound. In rodent models, high doses resulted in changes in hematological parameters and organ weights but did not lead to significant mortality. These findings suggest that while the compound exhibits potent biological activity, careful consideration of dosage is necessary for therapeutic applications .
特性
IUPAC Name |
4-[(4-chloropyrimidin-2-yl)amino]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-10-5-6-14-11(16-10)15-9-3-1-8(7-13)2-4-9/h1-6H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCHAADSAYQDHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458374 | |
Record name | 4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244768-32-9 | |
Record name | 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=244768-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244768329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.212 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile in pharmaceutical research?
A: this compound is a crucial building block in the synthesis of diarylpyrimidine derivatives, particularly those exhibiting activity as HIV-1 reverse transcriptase inhibitors []. One prominent example is Rilpivirine, a medication used in the management of HIV infection [, ].
Q2: Are there efficient synthetic routes available for producing this compound?
A: Yes, research has led to the development of streamlined synthetic approaches for this compound. One such method involves a three-step process starting from 2-thiouracil. This process involves methylation, reaction with para-aminobenzonitrile, and finally chlorination with phosphorus oxychloride. This route has demonstrated a total yield of 40.4% []. Another approach utilizes 1-(4-cyanophenyl)guanidine hydrochloride and ethyl 3-oxopropanoate to construct the pyrimidine ring, followed by chlorination to yield the target compound [].
Q3: What analytical techniques are commonly employed to characterize and quantify this compound?
A: Proton nuclear magnetic resonance (1H NMR) and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy are instrumental in confirming the structure of this compound []. These techniques provide detailed information about the compound's hydrogen and carbon framework, respectively, ensuring its identity and purity. Additionally, high-performance liquid chromatography (HPLC) methods are employed, particularly in the analysis of Rilpivirine and its related impurities, including this compound [].
Q4: Have any impurities been identified during the synthesis of Rilpivirine that involve this compound?
A: Yes, several impurities related to Rilpivirine have been identified, and some are structurally related to this compound. These impurities, characterized using techniques like HPLC, highlight the importance of robust synthetic procedures and rigorous quality control in pharmaceutical development [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。